
3,4-Diisopropyl-2,5-hexanedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Diisopropyl-2,5-hexanedione is an organic compound with the molecular formula C12H22O2 It is a diketone, meaning it contains two ketone groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diisopropyl-2,5-hexanedione typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of isopropyl groups and hexanedione as starting materials. The reaction conditions often include the use of solvents and catalysts to facilitate the formation of the desired diketone structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated systems to optimize the reaction conditions and minimize by-products .
化学反応の分析
Types of Reactions
3,4-Diisopropyl-2,5-hexanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the diketone into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary but often involve specific temperatures, pressures, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols .
科学的研究の応用
3,4-Diisopropyl-2,5-hexanedione has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying diketone chemistry.
Biology: The compound is studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and specialty chemicals
作用機序
The mechanism of action of 3,4-Diisopropyl-2,5-hexanedione involves its interaction with molecular targets such as enzymes and proteins. The compound can form adducts with amino acids, affecting the function of proteins and enzymes. This interaction can lead to changes in cellular pathways and biological processes .
類似化合物との比較
Similar Compounds
Similar compounds to 3,4-Diisopropyl-2,5-hexanedione include:
- 3,4-Dimethyl-2,5-hexanedione
- 3,4-Diethyl-2,5-hexanedione
- 2,5-Hexanedione
Uniqueness
What sets this compound apart from these similar compounds is its specific isopropyl substitution, which influences its chemical reactivity and biological interactions.
特性
CAS番号 |
100250-29-1 |
|---|---|
分子式 |
C12H22O2 |
分子量 |
198.30 g/mol |
IUPAC名 |
3,4-di(propan-2-yl)hexane-2,5-dione |
InChI |
InChI=1S/C12H22O2/c1-7(2)11(9(5)13)12(8(3)4)10(6)14/h7-8,11-12H,1-6H3 |
InChIキー |
YNJBURGZLQLQNE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(C(C)C)C(=O)C)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


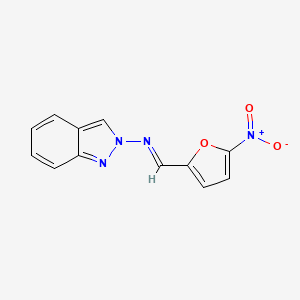
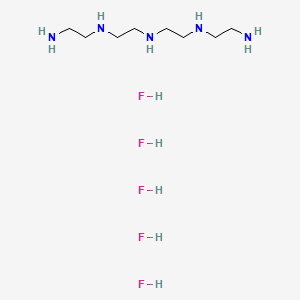





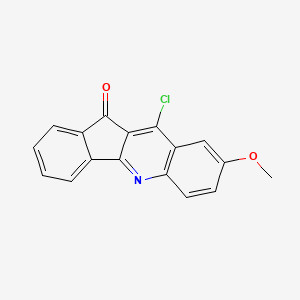
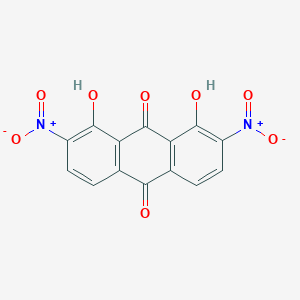

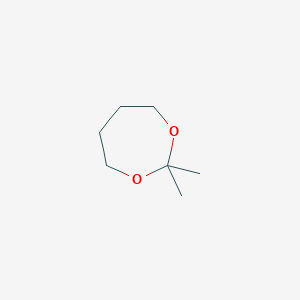


![(1S,2R,19R,22S,34S,37R,40R,52S)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-22-[(2-methylpropan-2-yl)oxycarbonylamino]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12706407.png)
